[1-Ethyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol
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Overview
Description
[1-Ethyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both triazole and pyridine moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Ethyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the pyridine moiety. The reaction conditions often involve the use of copper(I) catalysts under mild conditions to facilitate the cycloaddition.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[1-Ethyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-Ethyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The triazole ring is known for its bioactivity, and the addition of the pyridine moiety enhances its pharmacological properties.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Mechanism of Action
The mechanism of action of [1-Ethyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the pyridine moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-4-yl)ethan-1-one: A compound with a similar pyridine moiety but lacking the triazole ring.
5-Amino-pyrazoles: Compounds with a pyrazole ring that share some structural similarities with triazoles.
Pyrrolidine derivatives: Compounds with a nitrogen-containing ring that exhibit similar biological activities.
Uniqueness
The uniqueness of [1-Ethyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol lies in its combination of the triazole and pyridine rings, which imparts distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H12N4O |
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Molecular Weight |
204.23 g/mol |
IUPAC Name |
(1-ethyl-5-pyridin-4-yltriazol-4-yl)methanol |
InChI |
InChI=1S/C10H12N4O/c1-2-14-10(9(7-15)12-13-14)8-3-5-11-6-4-8/h3-6,15H,2,7H2,1H3 |
InChI Key |
HLRARSAGIPUPHR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=N1)CO)C2=CC=NC=C2 |
Origin of Product |
United States |
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